2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid
Overview
Description
2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid is an organic compound characterized by the presence of a dichlorophenyl group and a mercaptoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thioglycolic acid attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-mercaptoacetic acid
- 2-(3,5-Dichlorophenyl)-2-mercaptoacetic acid
- 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid
Uniqueness
2-(2,5-Dichlorophenyl)-2-mercaptoacetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2-sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7,13H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTGVRQQKMHWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)S)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347274 | |
Record name | 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169410-39-1 | |
Record name | 2-(2,5-Dichlorophenyl)-2-sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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